molecular formula C28H24FN3O5 B13863862 N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-N-(3-fluorophenyl)cyclopropane-1,1-dicarboxamide

N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-N-(3-fluorophenyl)cyclopropane-1,1-dicarboxamide

Cat. No.: B13863862
M. Wt: 501.5 g/mol
InChI Key: UYWLDASBUDTSMZ-UHFFFAOYSA-N
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Description

N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-N-(3-fluorophenyl)cyclopropane-1,1-dicarboxamide is a complex organic compound that features a quinoline moiety, a fluorophenyl group, and a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-N-(3-fluorophenyl)cyclopropane-1,1-dicarboxamide typically involves multiple steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Dimethoxy Groups: The dimethoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Coupling with Phenyl Groups: The quinoline derivative can be coupled with 4-hydroxyphenyl and 3-fluorophenyl groups through nucleophilic aromatic substitution reactions.

    Formation of the Cyclopropane Ring: The cyclopropane ring can be formed via cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents.

    Final Coupling and Amidation: The final step involves coupling the intermediate compounds and forming the amide bond under conditions such as the use of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could target the nitro groups or carbonyl groups, using reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with palladium catalyst.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible applications as a drug candidate for treating diseases, depending on its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. It could involve binding to enzymes or receptors, modulating signaling pathways, or altering cellular processes. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-N-(3-chlorophenyl)cyclopropane-1,1-dicarboxamide
  • N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-N-(3-bromophenyl)cyclopropane-1,1-dicarboxamide

Uniqueness

The uniqueness of N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-N-(3-fluorophenyl)cyclopropane-1,1-dicarboxamide lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the fluorine atom, for example, can enhance its metabolic stability and binding affinity to certain targets.

Properties

Molecular Formula

C28H24FN3O5

Molecular Weight

501.5 g/mol

IUPAC Name

1-N'-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N'-(3-fluorophenyl)cyclopropane-1,1-dicarboxamide

InChI

InChI=1S/C28H24FN3O5/c1-35-24-15-21-22(16-25(24)36-2)31-13-10-23(21)37-20-8-6-18(7-9-20)32(19-5-3-4-17(29)14-19)27(34)28(11-12-28)26(30)33/h3-10,13-16H,11-12H2,1-2H3,(H2,30,33)

InChI Key

UYWLDASBUDTSMZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)N(C4=CC(=CC=C4)F)C(=O)C5(CC5)C(=O)N

Origin of Product

United States

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